molecular formula C12H7ClF3NO3 B3160361 N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide CAS No. 866040-67-7

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide

Cat. No.: B3160361
CAS No.: 866040-67-7
M. Wt: 305.63 g/mol
InChI Key: AASLYRSSMVRFGW-UHFFFAOYSA-N
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Description

N-{7-Chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide is a chloro-substituted indeno-dioxole derivative featuring a trifluoroacetyl group. This compound belongs to a class of acetamide-functionalized heterocycles, characterized by a fused bicyclic indeno-dioxole core.

Properties

IUPAC Name

N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3/c13-7-3-8(17-11(18)12(14,15)16)6-2-10-9(1-5(6)7)19-4-20-10/h1-3,8H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLYRSSMVRFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=CC(C3=C2)NC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153953
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866040-67-7
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide typically involves the reaction of 7-chloroindeno[5,6-d][1,3]dioxole with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated products.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents like bromine (Br2) or iodine (I2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • The 7-chloro substituent in the target compound replaces the 7-oxo group in CAS 138621-69-9, likely enhancing electrophilicity and altering metabolic stability .
  • The trifluoroacetyl group distinguishes these compounds from simpler derivatives like the 5-butyl or 5-vinyl analogs, which lack this electron-withdrawing moiety .

Functional Group Analogs with Trifluoroacetamide Moieties

Trifluoroacetamide-containing compounds vary widely in core structures, influencing their physicochemical and biological properties.

Compound Name CAS No. Molecular Formula Molecular Weight Core Structure Key Features References
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide 601487-89-2 C₁₅H₁₆F₃NO₂ 299.29 Dihydroinden Acetyl, ethyl substituents
N-[(2Z)-2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide 866040-71-3 C₂₃H₂₃F₃N₂O₄ 448.43 Inden Ethoxy, methoxy, dimethylanilino
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] acetamide - C₂₀H₁₄F₄N₂O₂ 390.34 Indole Fluorostyryl, trifluoroacetyl

Key Observations :

  • The inden and indole cores in these analogs exhibit distinct electronic environments compared to the indeno-dioxole system, affecting π-π stacking and solubility .
  • Substituents like 4-fluorostyryl (in indole derivatives) or ethoxy/methoxy groups (in inden analogs) may enhance binding to hydrophobic targets, as suggested by pLDH assay data .

Pharmacological and Agrochemical Acetamide Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Use Key Features References
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Herbicide Chloroacetamide, methoxymethyl
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ 311.85 Herbicide Chloroacetamide, propoxyethyl
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide 733762-53-3 C₉H₆ClF₂NO₃ 261.60 Unknown Difluoro-benzodioxole

Key Observations :

  • The benzodioxole core in CAS 733762-53-3 shares structural motifs with the indeno-dioxole system, though its smaller size may limit steric interactions .

Biological Activity

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide is a synthetic compound with significant biological activity. Its chemical formula is C12H7ClF3NO3, and it is primarily studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the presence of a chloro group and a trifluoroacetamide moiety. Its IUPAC name is N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide.

Synthesis

The synthesis typically involves the reaction of 7-chloroindeno[5,6-d][1,3]dioxole with trifluoroacetic anhydride in the presence of bases such as pyridine or triethylamine. Common solvents include dichloromethane or chloroform. The reaction conditions are usually maintained at room temperature to moderate heating to optimize yield and purity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes that play crucial roles in various biochemical pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular responses.
  • Cellular Pathway Influence : It affects signal transduction pathways and gene expression processes within cells.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For instance:

  • In vitro Studies : Compounds with trifluoroacetamide groups have shown promising results against various cancer cell lines. One study reported an IC50 value of 1.30 μM against HepG2 cells for related compounds .
  • In vivo Studies : Animal models have illustrated that these compounds can inhibit tumor growth effectively. For example, an analog demonstrated a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA (TGI of 48.13%) in xenograft models .

Comparative Studies

Research comparing the efficacy of this compound with other known inhibitors highlights its potential as a selective inhibitor:

Compound NameIC50 (μM)MechanismReference
N-{7-chloro...}1.30HDAC Inhibition
SAHA17.25HDAC Inhibition

Case Study 1: HDAC Inhibition

A study focused on the development of HDAC inhibitors revealed that fluorinated derivatives exhibited improved selectivity and potency against HDAC3. The results indicated that modifications similar to those found in this compound could enhance antitumor efficacy while minimizing side effects associated with less selective agents .

Case Study 2: Apoptosis Induction

Further investigations into the apoptotic effects of related compounds demonstrated that they could promote apoptosis in cancer cells while causing G2/M phase arrest. This mechanism contributes significantly to their antitumor activity and suggests potential therapeutic applications for this compound in oncology .

Q & A

Q. What are the optimal synthetic routes for N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of a chloro-substituted indeno-dioxolane precursor with trifluoroacetic anhydride under acidic or basic catalysis. Key parameters include temperature (e.g., 60–80°C for 6–12 hours), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios. For example, analogous compounds like N-(3-chloro-7-nitro-fluorenyl)trifluoroacetamide require controlled nitro-group reduction to avoid side reactions . Optimization studies should compare yields via HPLC purity analysis (e.g., >95% purity threshold) and monitor intermediates using LC-MS .

Q. How can spectroscopic techniques (NMR, FTIR) differentiate structural isomers or impurities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The chloro and trifluoroacetamide groups produce distinct splitting patterns. For instance, the indeno-dioxolane protons resonate at δ 5.2–5.8 ppm, while trifluoromethyl carbons appear at ~115–120 ppm in ¹³C NMR.
  • FTIR : The carbonyl stretch (C=O) of the acetamide group appears at ~1680–1720 cm⁻¹, while the dioxolane ring shows C-O-C stretches at 1100–1250 cm⁻¹. Impurities like unreacted precursors can be identified via residual amine peaks (N-H stretches at ~3300 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer : Solubility in DMSO (typically >50 mM) and aqueous buffers (e.g., PBS at pH 7.4) must be validated using UV-Vis spectrophotometry. Stability studies under varying pH (4–9) and temperatures (4–37°C) should track degradation via LC-MS over 24–72 hours. Analogous trifluoroacetamides show hydrolytic susceptibility under alkaline conditions, necessitating storage at -20°C in anhydrous solvents .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro and trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to meta positions. Computational DFT studies (e.g., using Gaussian 16) can map electron density distributions and predict sites for Suzuki-Miyaura couplings. Experimental validation involves Pd-catalyzed reactions with aryl boronic acids, monitored by ¹⁹F NMR to track fluorine-environment changes .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic activation or efflux pump expression (e.g., P-glycoprotein). Use isogenic cell lines (e.g., MDR1-transfected vs. parental) to assess transporter effects. Combine IC₅₀ assays with metabolomic profiling (LC-HRMS) to identify active metabolites. For example, similar acetamides show variable cytotoxicity due to CYP3A4-mediated activation in hepatic vs. non-hepatic lines .

Q. How can computational docking predict binding modes to protein targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Maestro) using crystal structures (e.g., PDB: 3NYX for kinases) identifies key interactions. The trifluoroacetamide moiety often participates in hydrophobic pockets, while the chloro group may form halogen bonds with backbone carbonyls. Validate predictions with mutagenesis (e.g., Ala-scanning of predicted contact residues) and SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 2
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide

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